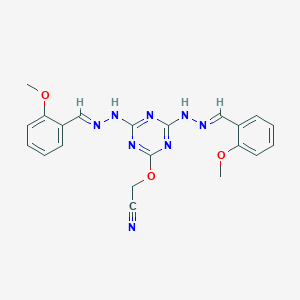
((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile, also known as BMTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMTA is a member of the triazine family of compounds and has a unique structure that makes it an attractive candidate for various research purposes.
Wirkmechanismus
The mechanism of action of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it an attractive candidate for cancer therapy.
Biochemische Und Physiologische Effekte
((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile has been found to have antioxidant and anti-inflammatory properties. ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile has also been shown to have a positive effect on the immune system, which makes it an attractive candidate for the development of immunomodulatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile is its potent anti-cancer activity. This makes it an attractive candidate for the development of new cancer drugs. However, there are also some limitations to the use of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile in lab experiments. For example, ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for the use of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile in scientific research. One possible avenue of research is the development of new cancer drugs based on the structure of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile. Another potential application of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile is in the development of immunomodulatory drugs. Additionally, ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile may have applications in other areas of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile is a promising compound with many potential applications in scientific research. Its unique structure and potent anti-cancer activity make it an attractive candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile involves a multi-step process that starts with the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4,6-dichloro-1,3,5-triazine to form the triazine derivative. Finally, the triazine derivative is reacted with acetonitrile to produce ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile.
Wissenschaftliche Forschungsanwendungen
((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile has been found to have various applications in scientific research. One of the most significant uses of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile is in the development of new drugs. ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile has been shown to have potent anti-cancer activity, and it is being investigated as a potential treatment for various types of cancer.
Eigenschaften
CAS-Nummer |
137522-85-1 |
|---|---|
Produktname |
((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile |
Molekularformel |
C21H20N8O3 |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
2-[[4,6-bis[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-1,3,5-triazin-2-yl]oxy]acetonitrile |
InChI |
InChI=1S/C21H20N8O3/c1-30-17-9-5-3-7-15(17)13-23-28-19-25-20(27-21(26-19)32-12-11-22)29-24-14-16-8-4-6-10-18(16)31-2/h3-10,13-14H,12H2,1-2H3,(H2,25,26,27,28,29)/b23-13+,24-14+ |
InChI-Schlüssel |
NIGWKPKEEYOXCX-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)OCC#N)N/N=C/C3=CC=CC=C3OC |
SMILES |
COC1=CC=CC=C1C=NNC2=NC(=NC(=N2)OCC#N)NN=CC3=CC=CC=C3OC |
Kanonische SMILES |
COC1=CC=CC=C1C=NNC2=NC(=NC(=N2)OCC#N)NN=CC3=CC=CC=C3OC |
Synonyme |
((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)ox y)acetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



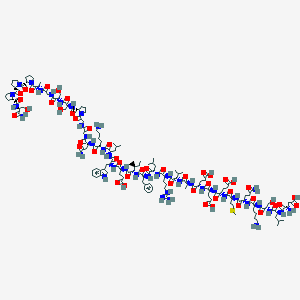

![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)

![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)

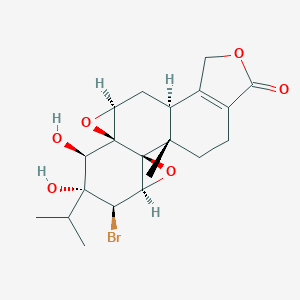


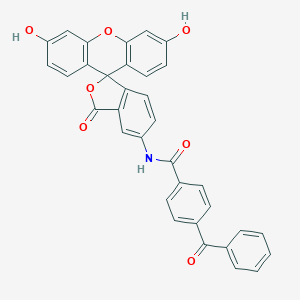

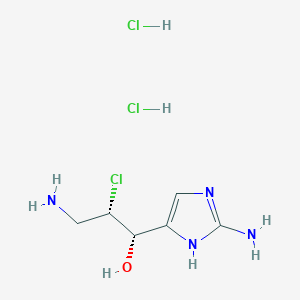

![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)